![molecular formula C14H12ClN3 B13872894 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a phenyl group at the 6-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[2,3-d]pyrimidine derivatives often involves the use of microwave techniques to enhance the reaction efficiency and yield . Industrial production methods may involve multi-step synthesis, starting from commercially available starting materials and employing various reagents and catalysts to achieve the desired product .
Análisis De Reacciones Químicas
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the chlorination of pyrrolo[2,3-d]pyrimidine derivatives can be achieved using chlorine gas or other chlorinating agents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrrolo[3,2-d]pyrimidine core .
Aplicaciones Científicas De Investigación
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer, antibacterial, and antiviral activities . These compounds have been investigated for their ability to inhibit key enzymes and proteins involved in disease pathways, making them potential candidates for drug development .
Mecanismo De Acción
The mechanism of action of 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s ability to bind to bacterial DNA gyrase and RNA polymerase contributes to its antibacterial activity .
Comparación Con Compuestos Similares
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their CDK2 inhibitory activity, which is relevant for cancer treatment . The unique substitution pattern of this compound contributes to its distinct biological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H12ClN3 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-2-12-16-11-8-10(9-6-4-3-5-7-9)17-13(11)14(15)18-12/h3-8,17H,2H2,1H3 |
Clave InChI |
SYDOEUXRRPINGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


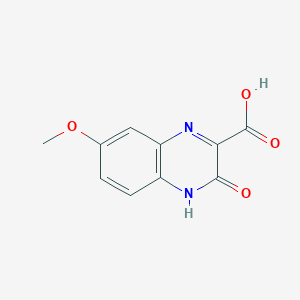
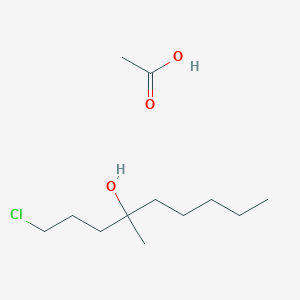
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
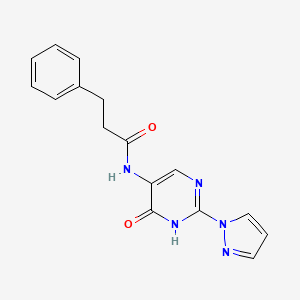
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)

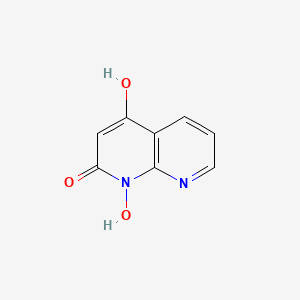
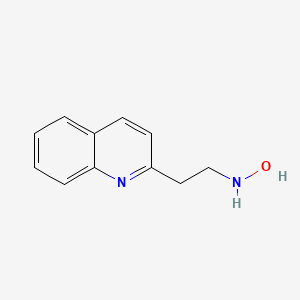
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
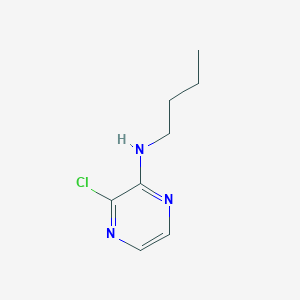
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
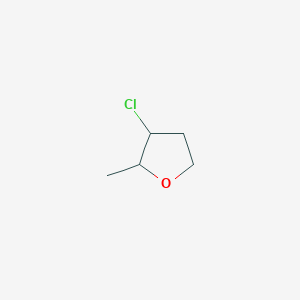
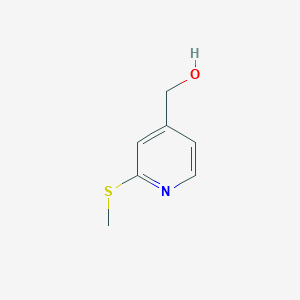
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
